Cas no 1401426-02-5 (N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride)

N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
- N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide hydrochloride
- N-[5-(2-AMINOETHYL)-4H-1,2,4-TRIAZOL-3-YL]BENZAMIDE HYDROCHLORIDE
- N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride
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- MDL: MFCD20441454
- Inchi: 1S/C11H13N5O.ClH/c12-7-6-9-13-11(16-15-9)14-10(17)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H2,13,14,15,16,17);1H
- InChI Key: IPIPONIBOPJLDE-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=CC=CC=1)NC1=NNC(CCN)=N1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 254
- Topological Polar Surface Area: 96.7
N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N062305-100mg |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride |
1401426-02-5 | 100mg |
$ 185.00 | 2022-06-03 | ||
abcr | AB410771-1g |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride; . |
1401426-02-5 | 1g |
€397.00 | 2025-02-21 | ||
TRC | N062305-250mg |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride |
1401426-02-5 | 250mg |
$ 380.00 | 2022-06-03 | ||
abcr | AB410771-500 mg |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride |
1401426-02-5 | 500MG |
€313.80 | 2023-02-19 | ||
abcr | AB410771-1 g |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride |
1401426-02-5 | 1 g |
€406.00 | 2023-07-19 | ||
abcr | AB410771-5 g |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride |
1401426-02-5 | 5 g |
€1,074.00 | 2023-07-19 | ||
Chemenu | CM502391-1g |
N-[5-(2-aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride |
1401426-02-5 | 97% | 1g |
$320 | 2022-09-29 | |
abcr | AB410771-5g |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride; . |
1401426-02-5 | 5g |
€1037.00 | 2025-02-21 | ||
TRC | N062305-500mg |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride |
1401426-02-5 | 500mg |
$ 600.00 | 2022-06-03 | ||
abcr | AB410771-500mg |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride; . |
1401426-02-5 | 500mg |
€333.00 | 2025-02-21 |
N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride Related Literature
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride
N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride (CAS No. 1401426-02-5): An Overview of a Promising Compound in Medicinal Chemistry
N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride (CAS No. 1401426-02-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and anticancer properties.
The chemical structure of N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride is characterized by a benzamide moiety linked to a triazole ring through an aminoethyl group. The presence of these functional groups imparts the compound with specific chemical and biological properties that make it a valuable candidate for various pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for in vitro and in vivo studies.
Recent research has focused on the enzymatic inhibition properties of N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes involved in key metabolic pathways. For instance, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance and is implicated in various pathological conditions such as glaucoma and hypertension. The selective inhibition of carbonic anhydrase by this compound suggests its potential as a therapeutic agent for these conditions.
In addition to its enzymatic inhibition properties, N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride has also shown promise in anticancer research. Preclinical studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression. These findings have sparked interest in further investigating the compound's potential as a novel anticancer agent.
The pharmacokinetic profile of N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride has also been studied to assess its suitability for clinical development. Preliminary data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a reasonable half-life, which are important factors for drug development.
Furthermore, the safety profile of N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride has been evaluated in preclinical toxicity studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile supports its potential for further clinical evaluation.
In conclusion, N-5-(2-Aminoethyl)-1H-1,2,4-triazol-3-ylbenzamide hydrochloride (CAS No. 1401426-02-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of enzymatic inhibition and anticancer therapy. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
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